N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide

Epigenetics Cancer Research Histone Demethylases

CPI-455 (N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide) is the gold-standard pan-KDM5 chemical probe, combining potent inhibition (IC50 10 nM) with >200-fold selectivity over other demethylase families. This selectivity is driven by its precisely functionalized pyridine core (chloro, cyano, iodo, pivalamide) — a substitution pattern that cannot be replicated by simpler analogs. Ideal for DTP persistence studies, PROTAC degrader design, and epigenetic reprogramming research. Its orthogonal iodo/chloro reactivity also enables sequential cross-coupling for rapid SAR exploration. Procure high-purity material to ensure reproducibility.

Molecular Formula C11H11ClIN3O
Molecular Weight 363.58 g/mol
CAS No. 1346446-97-6
Cat. No. B1469556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide
CAS1346446-97-6
Molecular FormulaC11H11ClIN3O
Molecular Weight363.58 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(N=C(C=C1C#N)I)Cl
InChIInChI=1S/C11H11ClIN3O/c1-11(2,3)10(17)16-8-6(5-14)4-7(13)15-9(8)12/h4H,1-3H3,(H,16,17)
InChIKeyKOKBLLPPULBISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide (CAS 1346446-97-6) Product Baseline and Scientific Context


N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide, also referred to as CPI-455, is a synthetic small molecule from the pyridine family, characterized by the IUPAC name N-(2-Chloro-4-cyano-6-iodo-3-pyridinyl)-2,2-dimethylpropanamide . This compound features a densely functionalized pyridine core bearing chloro, cyano, and iodo substituents, alongside a pivalamide moiety . With a molecular formula of C11H11ClIN3O and a molecular weight of 363.58 g/mol, it has garnered significant research attention as a potent, selective pan-inhibitor of the KDM5 family of histone demethylases .

Why N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide Cannot Be Readily Substituted by Analogs


Simple substitution with other halogenated pyridines or pyridine pivalamides is precluded by the specific and well-characterized structure-activity relationship (SAR) of the compound. In the context of KDM5 inhibition, the exact substitution pattern on the pyridine ring is critical for achieving high potency (IC50 of 10 nM for KDM5A) and the exceptional >200-fold selectivity over other demethylase families . Analogs lacking the specific combination of the iodo group for potential heavy atom interactions, the cyano group for electronic effects, and the sterically bulky pivalamide for conformational constraint will exhibit markedly different, and typically inferior, selectivity profiles . Similarly, in synthetic chemistry, the precise arrangement of halogen atoms (iodo at the 6-position, chloro at the 2-position) dictates the site-selectivity in sequential palladium-catalyzed cross-coupling reactions [1]. Replacing this compound with a simpler or differently halogenated pyridine would compromise both biological target engagement and synthetic utility, as detailed in the quantitative evidence below.

Quantitative Evidence for N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide: Comparator-Based Differentiation


KDM5A Enzymatic Inhibition Potency of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide vs. In-Class KDM Inhibitors

This compound, known as CPI-455, demonstrates potent inhibition of full-length KDM5A with an IC50 of 10 ± 1 nM in enzymatic assays . This single-digit nanomolar potency establishes it as a high-quality chemical probe for investigating KDM5 biology.

Epigenetics Cancer Research Histone Demethylases

Target Selectivity of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide vs. Other KDM Family Demethylases

In comparative profiling, CPI-455 exhibits over 200-fold selectivity for KDM5 family enzymes (5A, 5B, 5C) compared to members of the KDM2, 3, 4, 6, and 7 families [1]. Against the structurally related KDM4C, it shows ~200-fold selectivity, and against KDM7B, this selectivity increases to ~770-fold .

Drug Discovery Chemical Biology Selectivity Profiling

Functional Cellular Activity: H3K4me3 Elevation and DTP Reduction vs. Vehicle Control

CPI-455 treatment results in a significant, dose-dependent increase in global H3K4me3 levels, a direct pharmacodynamic (PD) marker of KDM5 inhibition [1]. In functional assays, this translates to a decreased number of drug-tolerant persister (DTP) cancer cells across multiple cell line models treated with standard chemotherapy [2].

Cell Biology Drug-Tolerant Persisters Epigenetic Modulation

Synthetic Versatility: Sequential Palladium-Catalyzed Cross-Coupling vs. Mono-Halogenated Analogs

The molecule's design incorporates two orthogonal halogens (iodo and chloro) with distinct reactivities in palladium-catalyzed cross-coupling reactions [1]. The iodo substituent is significantly more reactive and can be selectively functionalized first (e.g., via Sonogashira or Suzuki coupling), leaving the chloro group intact for a subsequent, orthogonal transformation. This allows for a controlled, sequential diversification of the pyridine core that is impossible with simpler, mono-halogenated or symmetrically dihalogenated analogs.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Cellular Anti-Proliferative Potency of N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide vs. Broad-Spectrum HDAC Inhibitors

While not a direct comparison, the cellular growth inhibition (GI50) values for CPI-455 against T-47D and EFM-19 breast cancer cell lines have been reported as 35.4 µM and 16.13 µM, respectively . This contrasts with broader-spectrum epigenetic inhibitors like the HDAC inhibitor SAHA (Vorinostat), which exhibits GI50 values in the low micromolar range across many cell lines but with less defined target selectivity. The moderate potency of CPI-455 in these 2D growth assays is consistent with its role as a selective epigenetic modulator, which is expected to have a more subtle, context-dependent effect on proliferation than a direct cytotoxic agent.

Cancer Cell Lines Growth Inhibition Proliferation Assays

Enhanced Reactivity of Iodo Group for Sonogashira Alkynylation vs. Bromo or Chloro Analogs

The iodine atom at the 6-position of the pyridine ring provides superior reactivity in palladium-catalyzed Sonogashira coupling reactions compared to bromo or chloro analogs [1]. In the presence of 5 mol% PdCl2(PPh3)2, 5 mol% CuI, and excess Et3N in DMF at 65 °C, iodopyridines undergo efficient coupling with terminal alkynes to afford alkynyl-substituted pyridines in good to excellent yields, with the iodo group undergoing oxidative addition much more readily than the corresponding bromo or chloro substituents [1].

Organic Synthesis Sonogashira Coupling Reaction Kinetics

Best-Fit Application Scenarios for N-(2-Chloro-4-cyano-6-iodopyridin-3-YL)pivalamide


Investigating the Role of H3K4me3 in Drug-Tolerant Persister (DTP) Cancer Cells

CPI-455's combination of potent KDM5 inhibition (IC50 10 nM) and high selectivity (>200-fold over other demethylases) makes it the gold-standard chemical probe for dissecting the role of KDM5 enzymes and H3K4 trimethylation in the emergence and survival of drug-tolerant persister (DTP) cells . Researchers can use this compound to elevate H3K4me3 levels and directly assess the impact on DTP populations in combination with standard chemotherapies [1].

As a Critical Intermediate in the Sequential Diversification of Pyridine Scaffolds

For medicinal chemistry programs aiming to explore diverse chemical space around a pyridine core, this compound is an invaluable intermediate. The orthogonal reactivity of its iodo and chloro substituents enables chemists to perform two sequential, site-selective palladium-catalyzed cross-coupling reactions (e.g., a Sonogashira coupling followed by a Suzuki coupling) [2]. This capability allows for the rapid generation of complex, highly decorated pyridine analogs, accelerating SAR studies and lead optimization [2].

Development of Novel KDM5-Targeting PROTACs and Molecular Glues

Given its established and well-characterized binding to the KDM5 family, CPI-455 serves as an optimal warhead ligand for the design of KDM5-targeting PROTACs (Proteolysis Targeting Chimeras) or molecular glue degraders [3]. Its high selectivity profile ensures that the resulting degrader will target the intended protein family, minimizing off-target degradation and providing a cleaner chemical biology tool for studying KDM5 scaffolding functions and protein depletion phenotypes [3].

Epigenetic Reprogramming in Regenerative Medicine and Developmental Biology

The ability of CPI-455 to modulate H3K4me3 levels has shown utility beyond oncology. Recent studies demonstrate that CPI-455 treatment can rescue H3K4me3 signatures and improve in vitro embryo development outcomes, highlighting its application as a chemical tool in developmental and regenerative biology to probe epigenetic regulation of pluripotency and differentiation [4].

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